N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
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Description
N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C28H32ClN5O4 and its molecular weight is 538.045. The purity is usually 95%.
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Scientific Research Applications
DNA Binding Agents and Fluorescent Stains
The study on Hoechst 33258, a well-known minor groove binder to DNA, highlights the use of structurally similar compounds for chromosome and nuclear staining, and as potential starting points for rational drug design due to their specificity for AT-rich sequences and ability to enter cells readily (Issar & Kakkar, 2013).
Drug Metabolism and Disposition
A review on the metabolism of arylpiperazine derivatives, including their transformation into metabolites with various receptor-related effects, demonstrates the importance of understanding the metabolic pathways of complex compounds for their development as therapeutic agents (Caccia, 2007).
Spectroscopic Analysis in Drug Estimation
Research on the simultaneous estimation of drugs in tablet form using spectroscopic methods indicates the analytical applications of similar compounds in pharmaceutical analysis, highlighting techniques for accurate and reproducible drug quantification (Jain, Kulkarni, Jain, & Jain, 2012).
Pharmacokinetics and Pharmacodynamics
A review of Bilastine, a new generation antihistamine, sheds light on the pharmacokinetics and pharmacodynamics of structurally similar compounds, demonstrating the importance of these factors in the development and application of new drugs (Sharma, Hatware, Bhadane, & Patil, 2021).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN5O4/c1-38-25-7-6-19(29)16-24(25)31-26(36)18-33-9-8-23-21(17-33)27(20-4-2-3-5-22(20)30-23)28(37)34-12-10-32(11-13-34)14-15-35/h2-7,16,35H,8-15,17-18H2,1H3,(H,31,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJIOLCOQYIKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=NC4=CC=CC=C4C(=C3C2)C(=O)N5CCN(CC5)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729264 |
Source
|
Record name | N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228168-54-4 |
Source
|
Record name | N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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